molecular formula C9H12N2O2 B12818361 5-(Cyclohex-1-en-1-yl)imidazolidine-2,4-dione

5-(Cyclohex-1-en-1-yl)imidazolidine-2,4-dione

Cat. No.: B12818361
M. Wt: 180.20 g/mol
InChI Key: CEDQDJGJCKFSSH-UHFFFAOYSA-N
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Description

5-(Cyclohex-1-en-1-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine ring fused with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-1-en-1-yl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of cyclohexene with imidazolidine-2,4-dione under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-1-en-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazolidine ring, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4,5-trione derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups.

Scientific Research Applications

5-(Cyclohex-1-en-1-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Cyclohex-1-en-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: A simpler analog without the cyclohexene ring.

    Cyclohexene derivatives: Compounds with similar cyclohexene structures but different functional groups.

    Imidazolinone derivatives: Compounds with similar imidazolidine rings but different substituents.

Uniqueness

5-(Cyclohex-1-en-1-yl)imidazolidine-2,4-dione is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(cyclohexen-1-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H12N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h4,7H,1-3,5H2,(H2,10,11,12,13)

InChI Key

CEDQDJGJCKFSSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2C(=O)NC(=O)N2

Origin of Product

United States

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